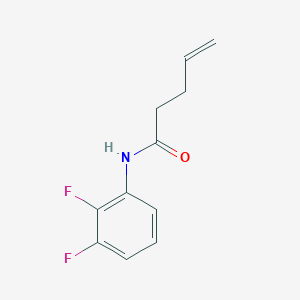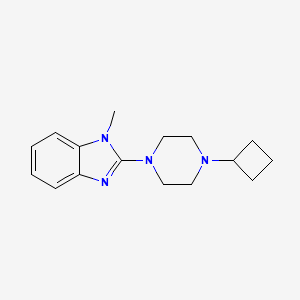![molecular formula C13H11F3N2S B12240445 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12240445.png)
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the thieno[3,2-c]pyridine core, followed by the introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the core structure.
Scientific Research Applications
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials with unique properties, such as electronic and optical materials.
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A thienopyridine derivative used as an antiplatelet agent.
Prasugrel: Another thienopyridine with similar antiplatelet properties.
Ticlopidine: A thienopyridine used to reduce the risk of stroke.
Uniqueness
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C13H11F3N2S |
|---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H11F3N2S/c14-13(15,16)10-1-2-12(17-7-10)18-5-3-11-9(8-18)4-6-19-11/h1-2,4,6-7H,3,5,8H2 |
InChI Key |
BNFZROIVWUYKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12240367.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12240373.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12240380.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12240382.png)
![6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12240383.png)
![2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12240385.png)

![5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12240412.png)
![3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B12240413.png)


![N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12240422.png)

